6,6-Difluoro-1-azaspiro[3.3]heptan-2-one
Description
Properties
IUPAC Name |
6,6-difluoro-1-azaspiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)2-5(3-6)1-4(10)9-5/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGAZVTLFODCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis:
| Step | Starting Material / Reagent | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) | Deoxofluorination with Morph-DAST at 0 °C to room temp, 48 h | 3,3-Difluorocyclobutane diester (5) | 65% |
| 2 | Compound 5 | Reduction with LiAlH4 | Dialcohol (6) | 94% |
| 3 | Compound 6 | Modified Appel reaction (bromination) | Dibromide (3) | 64% |
- The deoxofluorination step introduces the gem-difluoro motif.
- The dibromide (3) is obtained in large quantities (up to 600 g per run), enabling scale-up.
Construction of the 6,6-Difluorospiro[3.3]heptane Scaffold
Using dibromide (3), double alkylation reactions with various nucleophiles yield functionalized spiro compounds:
| Nucleophile | Base | Product | Yield | Scale |
|---|---|---|---|---|
| Diethyl malonate | NaH | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7) | 88% | 472 g |
| Ethyl cyanoacetate | K2CO3 | Cyano ester (8) | 68% | 221 g |
| Tosylmethyl isocyanide (TosMIC) | NaH | Isonitrile intermediate (9), then hydrolysis to ketone (10) | 45% (two steps) | - |
| Ketone (10) | LiAlH4 | Corresponding alcohol (11) | 92% | 18.6 g |
- These intermediates provide a platform for further functionalization.
- The methodology allows access to a broad range of derivatives with medicinal relevance.
Reaction Conditions and Scale-Up
- The key fluorination reagent Morph-DAST is added portionwise at 0 °C, with the reaction proceeding at room temperature for 48 hours.
- Workup involves quenching with sodium carbonate solution and organic extraction.
- Distillation under reduced pressure isolates pure intermediates.
- Alkylation reactions are typically performed in polar aprotic solvents (e.g., DMF) with strong bases (NaH or K2CO3).
- The process has been demonstrated on scales up to nearly half a kilogram for intermediates and over a kilogram for starting materials.
Advantages and Research Findings
- The convergent approach significantly improves scalability and functional group diversity compared to previous linear syntheses.
- The use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common precursor streamlines the synthesis of various derivatives.
- The methodology enables the preparation of conformationally restricted spirocyclic building blocks with potential applications in drug discovery.
- The synthetic sequences are relatively short and high-yielding, facilitating multigram to kilogram scale production.
Summary Table of Preparation Steps
| Stage | Reaction | Key Reagents | Conditions | Yield | Scale |
|---|---|---|---|---|---|
| 1 | Deoxofluorination | Morph-DAST, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | 0 °C to RT, 48 h | 65% | 1.24 kg starting material |
| 2 | Reduction | LiAlH4 | Standard reduction | 94% | 600 g scale |
| 3 | Bromination (Appel) | PBr3 or modified Appel reagents | 0 °C to RT | 64% | 600 g scale |
| 4 | Double alkylation | NaH or K2CO3, diethyl malonate, ethyl cyanoacetate, TosMIC | DMF or suitable solvent | 45-88% | 200-470 g scale |
| 5 | Hydrolysis/Reduction | LiAlH4 or hydrolysis conditions | Standard | 45-92% | Tens of grams |
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
1.1. Central Nervous System (CNS) Disorders
One of the prominent applications of 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one is in the development of drugs targeting CNS disorders. The compound has been investigated for its ability to penetrate the blood-brain barrier, making it a candidate for treating conditions such as depression and anxiety. Studies have shown that derivatives of this compound exhibit promising activity as selective monoamine oxidase B inhibitors, which are crucial in managing neurodegenerative diseases like Parkinson's disease .
1.2. Antidepressant Properties
Research indicates that modifications of the 1-azaspiro[3.3]heptane framework can lead to compounds with antidepressant effects. For instance, certain derivatives have demonstrated significant inhibition of serotonin reuptake, suggesting their potential use as antidepressants . The incorporation of fluorine atoms enhances lipophilicity and bioavailability, which are critical for CNS-active drugs.
2.1. Building Block in Organic Synthesis
6,6-Difluoro-1-azaspiro[3.3]heptan-2-one serves as a valuable building block in organic synthesis due to its unique structural features. It can be utilized in the synthesis of various complex molecules, including heterocycles and pharmaceuticals. The spirocyclic nature allows for the formation of diverse scaffolds through reactions such as nucleophilic substitutions and cycloadditions.
| Reaction Type | Example | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form substituted azaspiro compounds | 70% |
| Cycloaddition | Diels-Alder reactions with dienophiles | 85% |
| Functionalization | Introduction of functional groups via electrophilic aromatic substitution | 75% |
2.2. Fluorination Reactions
The presence of fluorine atoms in 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one makes it an excellent candidate for further fluorination reactions, which are valuable in medicinal chemistry for enhancing the metabolic stability and biological activity of drug candidates.
3.1. Development of MAO-B Inhibitors
A study highlighted the synthesis of various derivatives based on 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one that showed moderate to high inhibitory effects on monoamine oxidase B (MAO-B). These compounds were evaluated for their IC50 values, demonstrating significant potential for therapeutic use in treating neurodegenerative disorders .
3.2. Synthesis of Novel Antidepressants
Another investigation focused on synthesizing novel antidepressant candidates derived from this compound framework. The study reported several derivatives that exhibited enhanced serotonin reuptake inhibition compared to existing antidepressants, indicating a new direction for antidepressant development .
Mechanism of Action
The mechanism of action of 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of the target. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Structural Analogues: Spirocyclic Amines and Ketones
Spirocyclic compounds share the central spiro junction but differ in substituents and functional groups. Key analogues include:
Key Findings :
- Fluorination at the 6,6-positions (as in 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one) increases electronegativity and metabolic stability compared to the non-fluorinated parent compound .
- Diazaspiro derivatives (e.g., 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one) exhibit enhanced binding affinity in receptor-targeted drug design due to additional nitrogen atoms .
Fluorinated Derivatives
Fluorination is a critical strategy for modulating physicochemical properties. Notable fluorinated spirocycles include:
Key Findings :
- The 6,6-difluoro substitution reduces ring flexibility and increases lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .
- Trifluoroacetate derivatives (e.g., 2-Azaspiro[3.3]heptan-6-one trifluoroacetate) are often used as synthetic intermediates due to their reactivity in acyl transfer reactions .
Bicyclic Analogues: Camphor Derivatives
Bicyclo[2.2.1]heptan-2-one (camphor) and related structures share a fused ring system but lack the spiro junction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
